Chlorhydrate de N-(3-aminopropyl)méthacrylamide

Vue d'ensemble

Description

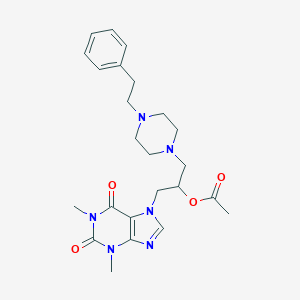

N-(3-Aminopropyl)methacrylamide hydrochloride is an aminoalkyl methacrylamide compound. It is known for its primary amine group, which provides pH-responsiveness, affinity for anionic drugs, and the ability to conjugate with various chemical structures . This compound is widely used in the preparation of copolymers and cross-linked micelles for gene delivery, drug delivery, and diagnostic applications .

Applications De Recherche Scientifique

N-(3-Aminopropyl)methacrylamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of various polymers and copolymers.

Biology: Employed in the development of gene delivery systems.

Medicine: Utilized in drug delivery systems due to its ability to form stable complexes with anionic drugs.

Industry: Applied in the production of specialty polymers and materials for diagnostics.

Mécanisme D'action

Target of Action

N-(3-Aminopropyl)methacrylamide hydrochloride (APMA) is an aminoalkyl methacrylamide . Its primary targets are the biochemical pathways where it can interact with various chemical structures due to its primary amine . The primary amine provides attractive features such as pH-responsiveness and affinity for anionic drugs .

Mode of Action

APMA interacts with its targets through its primary amine. This interaction is pH-responsive, meaning it can change based on the pH of the environment . It also has an affinity for anionic drugs, which means it can bind to these drugs and potentially alter their effects .

Biochemical Pathways

It’s known that apma can be used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications . This suggests that it may interact with the biochemical pathways related to these processes.

Pharmacokinetics

Given its use in drug delivery applications, it can be inferred that it has properties that allow it to be effectively absorbed and distributed in the body, metabolized, and eventually excreted .

Result of Action

The molecular and cellular effects of APMA’s action depend on its specific use. In gene delivery, drug delivery, and diagnostics applications, it likely facilitates the delivery of genes or drugs to target cells and helps in the detection of specific biomarkers .

Action Environment

The action of APMA is influenced by environmental factors such as pH. Its primary amine provides pH-responsiveness, meaning its interaction with targets can change based on the pH of the environment

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-(3-Aminopropyl)methacrylamide hydrochloride can be synthesized by adding 1,3-diaminopropane to a solution of 1,3-diaminopropane dihydrogen chloride. This mixture is then further reacted with methacrylic anhydride and hydroquinone . The reaction typically occurs at room temperature and requires careful control of the reaction conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the preparation of N-(3-Aminopropyl)methacrylamide hydrochloride involves the same basic synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions: N-(3-Aminopropyl)methacrylamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The primary amine group can participate in nucleophilic substitution reactions.

Polymerization Reactions: The methacrylamide group allows for polymerization, forming copolymers and cross-linked structures.

Common Reagents and Conditions:

Methacrylic Anhydride: Used in the synthesis of the compound.

Hydroquinone: Acts as a stabilizer during the reaction.

Major Products Formed:

Copolymers: Used in drug delivery systems.

Cross-linked Micelles: Utilized in gene delivery and diagnostics.

Comparaison Avec Des Composés Similaires

- 2-Aminoethyl Methacrylate Hydrochloride

- N-Isopropylacrylamide

- N,N′-Methylenebis(acrylamide)

- Glycidyl Methacrylate

Comparison: N-(3-Aminopropyl)methacrylamide hydrochloride is unique due to its primary amine group, which provides pH-responsiveness and the ability to form stable complexes with anionic drugs. This makes it particularly useful in drug delivery and gene therapy applications, setting it apart from other similar compounds .

Propriétés

IUPAC Name |

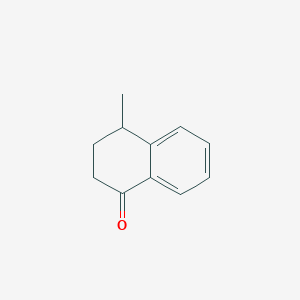

N-(3-aminopropyl)-2-methylprop-2-enamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-6(2)7(10)9-5-3-4-8;/h1,3-5,8H2,2H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIRWEVPYCTARV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3072581 | |

| Record name | 2-Propenamide, N-(3-aminopropyl)-2-methyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72607-53-5 | |

| Record name | N-(3-Aminopropyl)methacrylamide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72607-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenamide, N-(3-aminopropyl)-2-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072607535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N-(3-aminopropyl)-2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenamide, N-(3-aminopropyl)-2-methyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-AMINOPROPYL)METHACRYLAMIDE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-(3-Aminopropyl)methacrylamide hydrochloride?

A1: The molecular formula of N-(3-Aminopropyl)methacrylamide hydrochloride is C7H15ClN2O with a molecular weight of 178.67 g/mol. [] You can find more information in the paper "A New Synthetic Route of N-(3-Aminopropyl)methacrylamide Hydrochloride" on Semantic Scholar:

Q2: Is there spectroscopic data available for N-(3-Aminopropyl)methacrylamide hydrochloride?

A2: Yes, various studies utilize spectroscopic techniques for characterization. For instance, Attenuated Total Reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) confirmed the formation of anhydride and amide bonds during the self-cross-linking of poly(N-(3-aminopropyl)methacrylamide hydrochloride-co-acrylic acid) films. []

Q3: How does the incorporation of N-(3-Aminopropyl)methacrylamide hydrochloride affect the properties of polystyrene latexes?

A3: Studies show that incorporating N-(3-Aminopropyl)methacrylamide hydrochloride as a functional comonomer in polystyrene latexes synthesized via soap-free emulsion polymerization influences particle size, surface charge density, and colloidal stability. The presence of the amino-containing comonomer allows for the preparation of monodisperse latexes with controlled sizes ranging from 100 to 600 nm. []

Q4: Can N-(3-Aminopropyl)methacrylamide hydrochloride be used to modify the surface of materials like polypropylene?

A4: Yes, researchers have successfully grafted N-(3-Aminopropyl)methacrylamide hydrochloride onto polypropylene membranes using ultraviolet grafting. This modification introduces positively charged amino groups, enabling the subsequent attachment of negatively charged entities like silver nanoparticles capped with d-α-tocopheryl polyethylene glycol 1000 succinate for enhanced antibacterial properties. []

Q5: How does N-(3-Aminopropyl)methacrylamide hydrochloride contribute to the development of biomaterials?

A5: N-(3-Aminopropyl)methacrylamide hydrochloride serves as a versatile building block for creating biomaterials due to its primary amine group. This group enables its incorporation into various polymer systems, allowing for surface modifications and the development of hydrogels with tunable properties, including pH and temperature responsiveness. [, ]

Q6: What are the advantages of using N-(3-Aminopropyl)methacrylamide hydrochloride in hydrogel-based drug delivery systems?

A6: The primary amine group of N-(3-Aminopropyl)methacrylamide hydrochloride facilitates the conjugation of drugs or biomolecules, enabling controlled drug release. It also contributes to the pH-responsive behavior of hydrogels, making it possible to tailor drug release profiles based on the surrounding pH environment. [, ]

Q7: Can N-(3-Aminopropyl)methacrylamide hydrochloride be used to create microgels for cell encapsulation?

A7: Yes, N-(3-Aminopropyl)methacrylamide hydrochloride is a key component in developing microgels for cell encapsulation. Its incorporation into poly(N-isopropylacrylamide) (PNIPAM) microgels introduces positive charges, influencing microgel size, yield, and stability. The pH during synthesis plays a crucial role in these properties, highlighting the tunability offered by this compound. [, ]

Q8: How does N-(3-Aminopropyl)methacrylamide hydrochloride contribute to the development of antibacterial surfaces?

A8: N-(3-Aminopropyl)methacrylamide hydrochloride plays a crucial role in developing antibacterial surfaces by facilitating the immobilization of antimicrobial peptides. For example, researchers have successfully conjugated cysteine-functionalized cationic antimicrobial peptide Tet213 to N-(3-Aminopropyl)methacrylamide hydrochloride-containing copolymer brushes on titanium surfaces. The resulting surfaces exhibited significant antibacterial activity against Pseudomonas aeruginosa, demonstrating its potential in biomedical applications. []

Q9: Can N-(3-Aminopropyl)methacrylamide hydrochloride be used in the development of contact lenses for drug delivery?

A9: Research demonstrates the potential of N-(3-Aminopropyl)methacrylamide hydrochloride in creating atorvastatin-eluting contact lenses. Its incorporation, particularly when combined with 2-aminoethyl methacrylate hydrochloride, enhances the hydrogels' affinity for atorvastatin, allowing for significant drug loading. These lenses hold promise for managing ocular surface diseases. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)methyl]nonanamide](/img/structure/B8908.png)